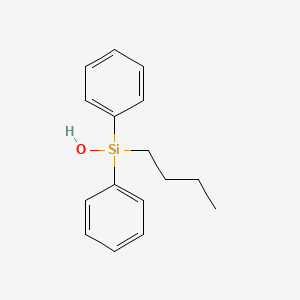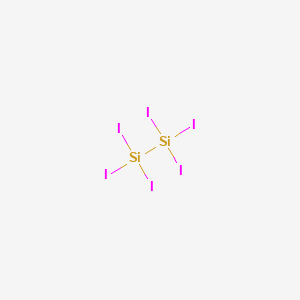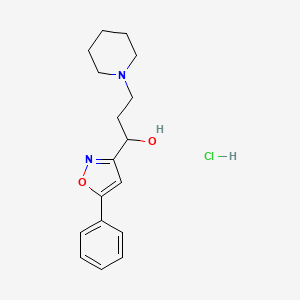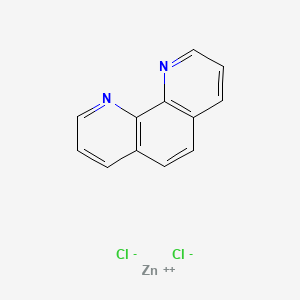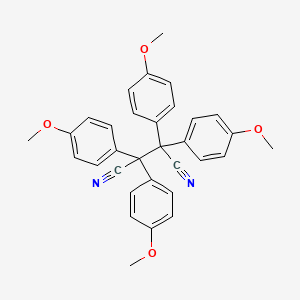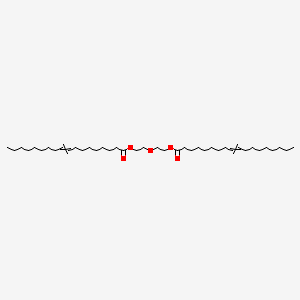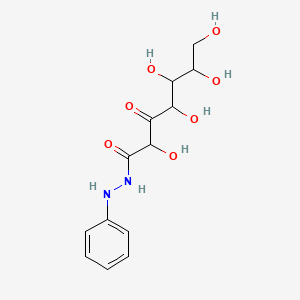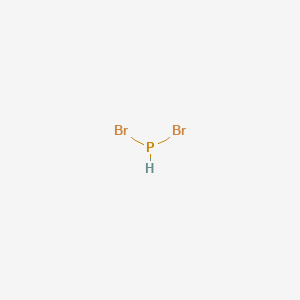
Phosphonous dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonous dibromide is a chemical compound characterized by the presence of phosphorus and bromine atoms. It is known for its reactivity and is used in various chemical synthesis processes. The compound is typically a colorless liquid with a pungent odor and is highly reactive, especially with water and alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonous dibromide can be synthesized through the reaction of phosphorus tribromide with olefins. For example, the ultraviolet irradiation of a mixture of ethylene and phosphorus tribromide yields 2-bromoethylthis compound . This reaction can also be carried out thermally at 150°C in the absence of any added initiator, resulting in a higher yield .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the controlled addition of phosphorus tribromide to olefins under specific conditions to ensure high yield and purity. The reaction is typically conducted in a controlled environment to manage the exothermic nature of the reaction and to prevent the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: Phosphonous dibromide undergoes various chemical reactions, including:
Addition Reactions: It reacts with olefins to form β-bromoalkylphosphonous dibromides.
Oxidation Reactions: It can be oxidized to form phosphonic acids.
Substitution Reactions: It reacts with alcohols to form alkyl bromides and phosphonic acids.
Common Reagents and Conditions:
Ultraviolet Irradiation: Used for the addition of this compound to olefins.
Thermal Conditions: High temperatures (e.g., 150°C) are used for thermal addition reactions.
Oxidizing Agents: Used for the oxidation of this compound to phosphonic acids.
Major Products:
β-Bromoalkylphosphonous Dibromides: Formed from the addition of this compound to olefins.
Phosphonic Acids: Formed from the oxidation of this compound.
Alkyl Bromides: Formed from the substitution reaction with alcohols.
Scientific Research Applications
Phosphonous dibromide has several applications in scientific research, including:
Chemical Synthesis: Used as an intermediate in the synthesis of phosphorus-containing compounds, such as phosphorus mustards and heterocyclic compounds.
Biological Research: Investigated for its potential use in the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonous dibromide involves its reactivity with various substrates. For example, in the addition reaction with olefins, the compound undergoes a free-radical mechanism where both the bromine radical and the phosphorus dibromide radical are involved in the addition steps . This results in the formation of β-bromoalkylphosphonous dibromides. The oxidation of this compound to phosphonic acids involves the transfer of oxygen atoms to the phosphorus center, resulting in the formation of P=O bonds .
Comparison with Similar Compounds
Phosphorus Tribromide: A precursor to phosphonous dibromide, used in similar chemical reactions.
Phosphonic Acid: A product of the oxidation of this compound, used in various applications including medicine and industry.
Phosphinic Acid: Another phosphorus-containing compound with similar reactivity and applications.
Uniqueness: this compound is unique due to its ability to form β-bromoalkylphosphonous dibromides through addition reactions with olefins. This property makes it a valuable intermediate in the synthesis of complex phosphorus-containing compounds .
Properties
CAS No. |
15176-93-9 |
|---|---|
Molecular Formula |
Br2HP |
Molecular Weight |
191.79 g/mol |
IUPAC Name |
dibromophosphane |
InChI |
InChI=1S/Br2HP/c1-3-2/h3H |
InChI Key |
RODUORFYFAMGFU-UHFFFAOYSA-N |
Canonical SMILES |
P(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



